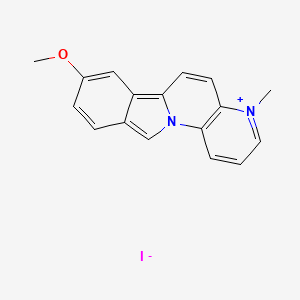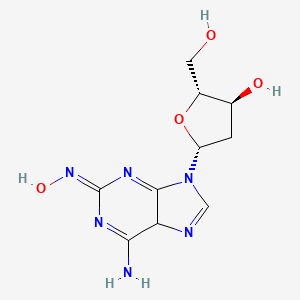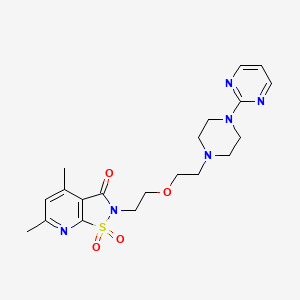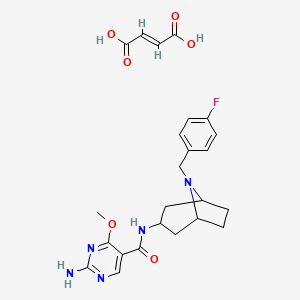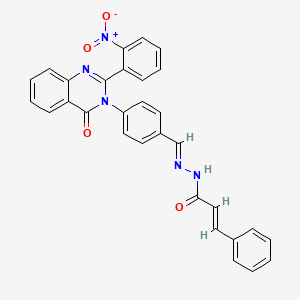
2-Propenoic acid, 3-phenyl-, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-phenyl-, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinyl group, a phenyl group, and a nitrophenyl group, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide typically involves multiple steps. The initial step often includes the preparation of the quinazolinyl intermediate, followed by the introduction of the phenyl and nitrophenyl groups through various organic reactions. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-phenyl-, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinyl derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-Propenoic acid, 3-phenyl-, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various organic compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-phenyl-, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitrophenyl group, in particular, may play a crucial role in its mechanism of action by interacting with cellular components and disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 3-phenyl-, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide
- 2-Propenoic acid, 3-phenyl-, ((4-(2-(2-aminophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide
- 2-Propenoic acid, 3-phenyl-, ((4-(2-(2-hydroxyphenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
132785-16-1 |
|---|---|
Formule moléculaire |
C30H21N5O4 |
Poids moléculaire |
515.5 g/mol |
Nom IUPAC |
(E)-N-[(E)-[4-[2-(2-nitrophenyl)-4-oxoquinazolin-3-yl]phenyl]methylideneamino]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C30H21N5O4/c36-28(19-16-21-8-2-1-3-9-21)33-31-20-22-14-17-23(18-15-22)34-29(25-11-5-7-13-27(25)35(38)39)32-26-12-6-4-10-24(26)30(34)37/h1-20H,(H,33,36)/b19-16+,31-20+ |
Clé InChI |
NQMCHOPELBBZGF-CRATXFOMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)N/N=C/C2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NN=CC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


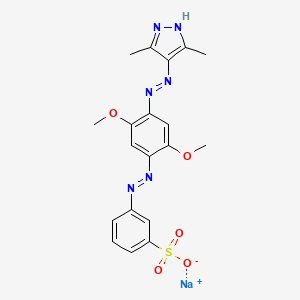
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione](/img/structure/B12711303.png)
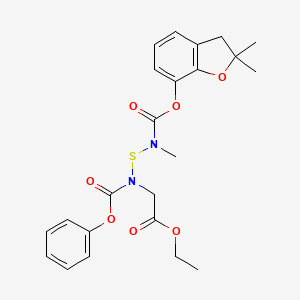

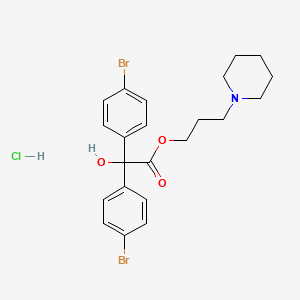
![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)

![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)
